molecular formula C15H15N3O3S B2666104 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide CAS No. 866040-81-5

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide

Cat. No.: B2666104
CAS No.: 866040-81-5
M. Wt: 317.36
InChI Key: ACKBKVNRHVOYSZ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. Sulfonamide derivatives are extensively investigated for their potent biological activities, particularly as anticancer agents. Related indazole and benzenesulfonamide-based compounds have demonstrated promising anti-proliferative properties by inhibiting crucial biological targets. One primary mechanism involves the inhibition of tubulin polymerization, a key process in cell division. Compounds binding at the colchicine site of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death) in cancer cells . This mechanism is similar to that of established chemotherapeutic agents but with the potential to overcome multidrug resistance, making such compounds a valuable scaffold for developing novel anticancer therapeutics . Furthermore, benzenesulfonamide derivatives are well-known for their ability to inhibit carbonic anhydrase isozymes, such as CA IX, which is often overexpressed in hypoxic tumor environments and is associated with poor prognosis . Selective inhibition of CA IX can disrupt pH homeostasis in tumors, providing a targeted strategy for inhibiting cancer cell survival and proliferation . Beyond oncology, structural analogs featuring the benzenesulfonamide group have also been explored as inhibitors of enzymes like monoamine oxidase (MAO), indicating potential research applications in the field of neuroscience . This compound provides researchers with a versatile intermediate for probing these and other biological pathways, supporting the development of new therapeutic agents. For Research Use Only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-18-10-11-9-12(3-8-15(11)16-18)17-22(19,20)14-6-4-13(21-2)5-7-14/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKBKVNRHVOYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide typically involves the reaction of 2-methylindazole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism: 1-Methyl vs. 2-Methylindazolyl Derivatives

The positional isomer 4-methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide (Fig. 1) serves as a critical comparator. Key differences include:

  • Dihedral Angle : The 1-methyl isomer exhibits a dihedral angle of 50.11° between the indazole and benzene rings, influencing molecular planarity and intermolecular interactions . The 2-methyl variant likely adopts a distinct conformation due to steric effects, though crystallographic data for the latter is unavailable.
  • Hydrogen Bonding : In the 1-methyl isomer, C8–H8A···O1 and N1–H1···N2 hydrogen bonds form 1D chains along the b-axis . The 2-methyl substitution may alter hydrogen-bonding patterns due to spatial constraints.

Table 1: Structural Parameters of Indazole Derivatives

Compound Dihedral Angle (°) Hydrogen Bonding Interactions
1-Methylindazol-5-yl analog 50.11 C8–H8A···O1, N1–H1···N2
2-Methylindazol-5-yl analog Not reported Not reported

Core Heterocycle Variation: Quinoline vs. Indazole

The quinoline derivative 4-methoxy-N-(3-phenylquinolin-5-yl)benzenesulfonamide () replaces the indazole core with a larger quinoline system. Key distinctions include:

  • Aromaticity and Solubility: The quinoline’s extended π-system enhances aromatic interactions but may reduce solubility compared to the indazole-based compound.
  • Spectroscopic Data: The quinoline derivative’s 13C NMR spectrum shows distinct shifts (e.g., δ 163.03 for carbonyl carbons), reflecting electronic differences .

Table 2: Physicochemical Properties

Compound Molecular Weight LC-MS m/z (Observed) Key 13C NMR Shifts (δ)
Quinoline derivative 440.26 440.90 163.03, 155.89, 146.63
2-Methylindazol-5-yl analog 333.37 Not reported Not reported

Computational and Crystallographic Tools

  • Crystallography : The 1-methyl isomer’s structure was resolved using SHELX software and visualized via ORTEP-3 .

Research Implications and Gaps

  • Data Limitations : Direct experimental data (e.g., NMR, crystallography) for the 2-methyl compound is absent in the provided evidence, necessitating further study.
  • Biological Potential: Sulfonamide derivatives often target enzymes like carbonic anhydrase; the indazole core’s nitrogen atoms may enhance metal-binding capacity .

Comparisons with positional isomers and heterocyclic analogs highlight the impact of substituent placement and core aromaticity on physicochemical properties. Future studies should prioritize crystallographic resolution and biological profiling to elucidate its applications.

Biological Activity

4-Methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is C12H12N2O3SC_{12}H_{12}N_2O_3S, with a molar mass of approximately 252.3 g/mol. The compound features a methoxy group, an indazole moiety, and a benzenesulfonamide structure, which contribute to its unique biological properties.

The precise mechanism of action for 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. Similar compounds have been shown to inhibit key enzymes or disrupt cellular processes, leading to apoptosis in cancer cells .

Anticancer Activity

Recent studies indicate that 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
  • IC50 Values : Reported IC50 values range from 1.35 µM to 3.04 µM, demonstrating potent inhibitory effects on cell viability .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. The mechanism may involve the inhibition of bacterial growth by targeting specific metabolic pathways:

  • Inhibition Rates : Significant inhibition was observed at concentrations around 50 µg/mL against Staphylococcus aureus, with reported inhibition rates exceeding 80% compared to control groups .

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the methoxy and indazole groups enhances the biological activity of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide:

Compound NameStructure FeaturesAnticancer Activity (IC50)Antimicrobial Activity
4-Methoxy-N-(1-naphthyl)benzenesulfonamideNaphthyl instead of indazole1.35 µM (A549)Moderate
4-Methoxy-N-(benzothiazol-2-yl)methanimineBenzothiazole group0.09 µM (MERS-CoV)Not specified
4-Methoxy-N-(2-methylindazol-5-yl)benzenesulfonamideIndazole group1.35 - 3.04 µMHigh

Case Studies

  • Study on Apoptosis Induction : A significant increase in apoptosis was observed in MDA-MB-231 cells treated with derivatives of this compound, indicating its potential as an effective anticancer agent .
  • Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating infections where biofilm formation is a concern .

Q & A

Q. How can the crystal structure of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide be determined experimentally?

Q. What synthetic routes are available for preparing this sulfonamide derivative?

A common method involves coupling a sulfonyl chloride with an amine-containing indazole precursor:

  • Step 1 : React 4-methoxybenzenesulfonyl chloride with 2-methylindazol-5-amine under basic conditions (e.g., pyridine or Et₃N).
  • Step 2 : Purify via recrystallization (e.g., hexane/ethyl acetate) .
  • Challenge : Steric hindrance from the methyl group on indazole may require elevated temperatures or catalytic methods (e.g., ZnEt₂-catalyzed hydroamination) to improve yields .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization functions (ELF), and bond orders. For example, analyze the sulfonamide group’s electron-withdrawing effects on the indazole ring .
  • Topology studies : Perform quantum theory of atoms in molecules (QTAIM) to identify critical points in electron density, particularly at hydrogen-bonding sites (e.g., N–H···N interactions) .

Q. How do structural modifications (e.g., methoxy position) affect biological activity in sulfonamide derivatives?

  • Structure-activity relationship (SAR) : Compare the activity of 4-methoxy analogs with 2- or 5-methoxy variants. For example:
  • Antibacterial activity : Methoxy at the para position (as in this compound) enhances membrane permeability due to increased lipophilicity .
  • Anticancer activity : The indazole moiety’s planarity (deviation ≤ 0.013 Å) facilitates intercalation into DNA or enzyme active sites .
    • Experimental design : Use in vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking to validate hypotheses .

Q. What experimental factors lead to discrepancies in crystallization outcomes for this compound?

  • Solvent selection : Polar solvents (e.g., DMF or methanol) favor hydrogen-bonded networks, while nonpolar solvents (e.g., hexane) may yield polymorphs with altered packing motifs .
  • Temperature control : Slow cooling from saturated solutions promotes monoclinic crystal formation, whereas rapid cooling can result in amorphous solids .

Methodological Challenges & Contradictions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation in vivo.
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability, addressing discrepancies caused by poor solubility .

Q. What analytical techniques validate purity and structural integrity post-synthesis?

  • HPLC-MS : Confirm molecular weight (317.36 g/mol) and detect impurities (e.g., unreacted sulfonyl chloride) .
  • ¹H/¹³C NMR : Assign peaks for diagnostic protons (e.g., methoxy singlet at δ ~3.8 ppm and indazole aromatic protons at δ 7.2–7.6 ppm) .

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